molecular formula C17H28Cl2N2O B13778295 6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride CAS No. 77966-42-8

6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride

Cat. No.: B13778295
CAS No.: 77966-42-8
M. Wt: 347.3 g/mol
InChI Key: JPDGTLUBDMGOAV-UHFFFAOYSA-N
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Description

6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which includes a chloro group, a dibutylamino group, and an acetotoluidide moiety. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further functionalization to introduce the dibutylamino and acetotoluidide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and dibutylamino groups play a crucial role in its binding to target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

77966-42-8

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-20(12-7-5-2)13-16(21)19-17-14(3)9-8-10-15(17)18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI Key

JPDGTLUBDMGOAV-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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